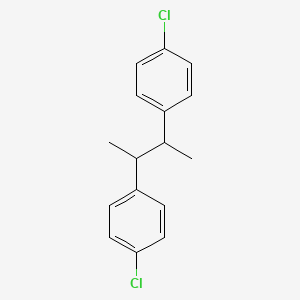
4,4'-(Butane-2,3-diyl)bis(chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) is an organic compound characterized by its unique structure, which includes two chlorobenzene rings connected by a butane-2,3-diyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) typically involves the reaction of 2,3-dichlorobutane with chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of flow microreactor systems can enhance the reaction’s efficiency and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorobenzene rings to benzene rings.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzene derivatives.
科学研究应用
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
4,4’-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol): This compound has a similar butane-2,3-diyl bridge but with methoxyphenol groups instead of chlorobenzene rings.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol (TETROL): This compound features a tetraphenylbutane structure and is used in host-guest chemistry.
Uniqueness
4,4’-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity
属性
分子式 |
C16H16Cl2 |
|---|---|
分子量 |
279.2 g/mol |
IUPAC 名称 |
1-chloro-4-[3-(4-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3 |
InChI 键 |
ZBSQYCXMPKWLSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


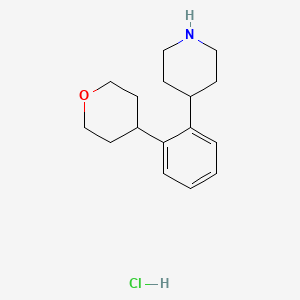
![2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14777277.png)
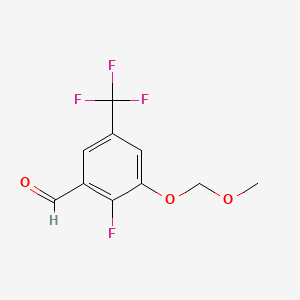
![Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14777291.png)

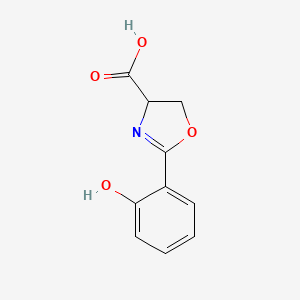
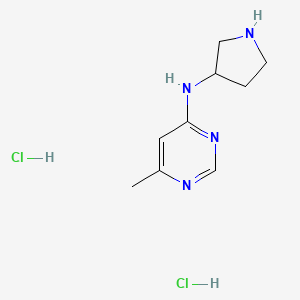
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dimethoxyphenyl)azetidin-2-one](/img/structure/B14777313.png)
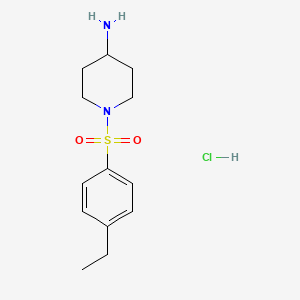
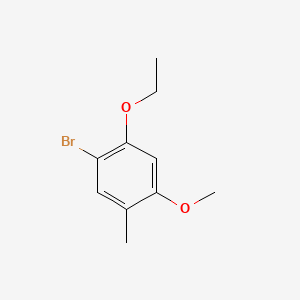
![2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14777334.png)
![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)
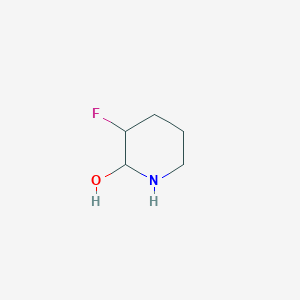
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
